2-Benzyloxyaniline
Overview
Description
2-Benzyloxyaniline, a compound of interest in various chemical syntheses and applications, pertains to the realm of organic chemistry, specifically within the subclass of anilines and benzylic ethers. Its significance lies in its versatility as a precursor or intermediate in the synthesis of more complex molecules, displaying a range of chemical behaviors due to its structural features.
Synthesis Analysis
The synthesis of compounds related to 2-Benzyloxyaniline involves various methodologies, focusing on the efficiency and yield of the process. A notable approach is the one-pot synthesis of substituted benzimidazoles, benzothiazoles, and benzoxazoles from substituted benzyl alcohols, demonstrating the compound's utility in synthesizing heterocyclic structures via catalytic reactions using molecular oxygen as an oxidant (Narang et al., 2017).
Molecular Structure Analysis
The molecular structure of compounds similar to 2-Benzyloxyaniline has been elucidated through various techniques, including X-ray diffraction. For example, structural studies of benzyloxybenzoic acids and benzyloxyanilines reveal intricate details about intermolecular interactions, highlighting the significance of hydrogen bonding and π-π interactions in determining the molecular conformation and stability of these compounds (Chattopadhyay et al., 2013).
Chemical Reactions and Properties
2-Benzyloxyaniline participates in a variety of chemical reactions, illustrating its reactivity and functional versatility. For instance, it has been used as a linker in solid-phase synthesis, showcasing its potential in facilitating the synthesis of N-unsubstituted β-lactams and secondary amides through the application of ceric ammonium nitrate (CAN) as a cleavage reagent, yielding compounds with moderate to excellent purity and yield (Gordon & Balasubramanian, 2001).
Scientific Research Applications
Pharmaceutical Research and Medicinal Chemistry :
- A method for synthesizing 2-aryl benzoxazoles from aldoximes has been developed, which is useful in pharmaceutical research, among other applications (Nayak & Niranjan, 2017).
- The 2(3H)-benzoxazolone heterocycle, a bioisosteric surrogate, serves as a versatile "privileged scaffold" in medicinal chemistry, with potential therapeutic applications ranging from analgesics to neuroprotectives and anticonvulsants (Poupaert et al., 2005).
- Novel 3-arylaminobenzofuran derivatives targeting tubulin's colchicine site show promising anticancer and antiangiogenic activity (Romagnoli et al., 2015).
Green Chemistry and Environmental Applications :
- A green synthesis method of benzazole-2-ones using aniline derivatives and sodium cyanate in water has been developed, offering an efficient, catalyst- and ligand-free production method (Vessally et al., 2019).
Synthetic Chemistry and Materials Science :
- The use of a novel benzyloxyaniline linker in solid-phase synthesis of N-unsubstituted beta-lactams and secondary amides provides compounds with moderate to excellent yield and high purity (Gordon & Balasubramanian, 2001).
- Hydrolytic ring-opening of benzoxazines can yield stable intermediates for novel benzoxazine synthesis (Cui et al., 2020).
- Novel benzoxazines containing glycidyl groups can act as a catalyst for ring-opening polymerization, distinguishing between epoxy and benzoxazine ring openings (Andreu et al., 2006).
Structural Chemistry :
- The crystal structures of benzyloxybenzoic acids and benzyloxyanilines show strong and weak intermolecular interactions, forming three-dimensional supramolecular frameworks (Chattopadhyay et al., 2013).
Safety And Hazards
2-Benzyloxyaniline is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include wearing protective gloves, protective clothing, eye protection, and face protection. If inhaled, the victim should be moved to fresh air and kept at rest in a comfortable position for breathing .
properties
IUPAC Name |
2-phenylmethoxyaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c14-12-8-4-5-9-13(12)15-10-11-6-2-1-3-7-11/h1-9H,10,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLPVLSBYYOWFKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10286656 | |
Record name | 2-Benzyloxyaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10286656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzyloxyaniline | |
CAS RN |
20012-63-9 | |
Record name | 2-Benzyloxyaniline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20012-63-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 46882 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020012639 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 20012-63-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46882 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Benzyloxyaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10286656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Benzyloxyaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.